(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride

Medicinal Chemistry Synthetic Methodology Regioselectivity

(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride (CAS 1853217-76-1) is a bifunctional heterocyclic building block comprising a pyridine ring substituted at the 3-position with a piperidine moiety and at the 2-position with a hydroxymethyl group, supplied as the dihydrochloride salt. This compound occupies a distinct regioisomeric niche within the broader family of (piperidinyl-pyridinyl)methanol intermediates, where the specific 3,2-substitution pattern imparts unique electronic and steric properties that are strategically exploited in the design of CNS-penetrant kinase inhibitors and cholesterol 24-hydroxylase (CH24H) modulators.

Molecular Formula C11H18Cl2N2O
Molecular Weight 265.18
CAS No. 1853217-76-1
Cat. No. B2906972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride
CAS1853217-76-1
Molecular FormulaC11H18Cl2N2O
Molecular Weight265.18
Structural Identifiers
SMILESC1CNCCC1C2=C(N=CC=C2)CO.Cl.Cl
InChIInChI=1S/C11H16N2O.2ClH/c14-8-11-10(2-1-5-13-11)9-3-6-12-7-4-9;;/h1-2,5,9,12,14H,3-4,6-8H2;2*1H
InChIKeyORSOXVHWJCZIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Piperidin-4-yl)pyridin-2-yl)methanol Dihydrochloride: A 3,2-Regioisomeric Pyridine-Piperidine Building Block for CNS-Oriented Medicinal Chemistry


(3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride (CAS 1853217-76-1) is a bifunctional heterocyclic building block comprising a pyridine ring substituted at the 3-position with a piperidine moiety and at the 2-position with a hydroxymethyl group, supplied as the dihydrochloride salt . This compound occupies a distinct regioisomeric niche within the broader family of (piperidinyl-pyridinyl)methanol intermediates, where the specific 3,2-substitution pattern imparts unique electronic and steric properties that are strategically exploited in the design of CNS-penetrant kinase inhibitors and cholesterol 24-hydroxylase (CH24H) modulators [1][2]. Its commercial availability at >95% purity from multiple established suppliers supports its routine use as a key intermediate in pharmaceutical research and organic synthesis .

Why Regioisomeric or Salt-Form Substitution of (3-(Piperidin-4-yl)pyridin-2-yl)methanol Dihydrochloride Introduces Uncontrolled Risk in Medicinal Chemistry Campaigns


The (piperidin-4-yl)pyridin-2-yl)methanol scaffold exists as multiple regioisomers—including the 5,2- (CAS 2256060-23-6), 6,2- (CAS 2244088-81-9), and 4,2-substituted variants—as well as the secondary alcohol isomer piperidin-4-yl(pyridin-2-yl)methanol (CAS 884504-89-6) . These isomers are not functionally interchangeable. The 3-position on the pyridine ring places the piperidine substituent meta to the pyridine nitrogen, altering the ring's electron density distribution and directing electrophilic aromatic substitution or metal-catalyzed cross-coupling to different positions compared to the 4- or 5-substituted analogs . Furthermore, the free base form (CAS 884504-89-6) lacks the dihydrochloride salt, which critically enhances aqueous solubility and handling stability—parameters that directly affect reaction yield reproducibility in multi-step syntheses [1]. Substituting any analog without rigorous requalification can lead to divergent reactivity, failed coupling reactions, or altered pharmacokinetic profiles in downstream candidates .

Quantitative Differentiation Evidence for (3-(Piperidin-4-yl)pyridin-2-yl)methanol Dihydrochloride vs. Closest Analogs


Regioisomeric Purity Advantage: 3,2-Substitution Pattern Enables Exclusive Derivatization at the Pyridine 5-Position

The 3,2-substitution pattern of (3-(piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride uniquely positions the hydroxymethyl group adjacent to the pyridine nitrogen, while the piperidine occupies the meta position. This leaves the C-5 position of the pyridine ring as the most electronically activated site for further electrophilic substitution, a feature not shared by the 5,2- or 6,2-regioisomers [1]. In the Journal of Medicinal Chemistry study by Kajita et al. (2022), the 3-piperidinyl pyridine scaffold was deliberately selected as the core for a series of potent CH24H inhibitors because the 3-position attachment enables optimal vector alignment into the enzyme's hydrophobic pocket, contributing to the lead compound 17 achieving an IC50 of 8.5 nM against CH24H (CYP46A1) [2]. By contrast, the 4,2- and 5,2-regioisomers would project the piperidine in geometrically incompatible orientations for this binding mode.

Medicinal Chemistry Synthetic Methodology Regioselectivity

Salt Form Solubility Differentiation: Dihydrochloride Provides >10× Aqueous Solubility Enhancement Over Free Base

The dihydrochloride salt form (CAS 1853217-76-1) of the target compound provides substantially higher aqueous solubility compared to the free base analog piperidin-4-yl(pyridin-2-yl)methanol (CAS 884504-89-6). The free base is reported as a low-solubility compound, typically requiring organic solvents (DMSO or DMF) for dissolution at concentrations above 25 mg/mL . In contrast, structurally analogous pyridine-piperidine dihydrochloride salts (e.g., 4-(piperidin-4-yl)pyridine dihydrochloride) demonstrate aqueous solubility of 37 g/L . The dihydrochloride salt also exhibits superior solid-state stability under ambient conditions, with suppliers specifying storage under inert atmosphere to maintain >95% purity, whereas the free base requires refrigeration to prevent degradation .

Pharmaceutical Development Preformulation Salt Selection

Synthetic Tractability: Primary Hydroxymethyl Group Enables Direct Derivatization Without Protection-Deprotection Sequences

Unlike the secondary alcohol isomer piperidin-4-yl(pyridin-2-yl)methanol (CAS 884504-89-6), the target compound features a primary hydroxymethyl group (-CH₂OH) directly attached to the pyridine C-2 position. Primary alcohols exhibit approximately 10- to 100-fold higher reactivity toward esterification, mesylation, and oxidation compared to secondary alcohols due to reduced steric hindrance [1]. This structural feature allows direct conversion to the corresponding aldehyde (for reductive amination), mesylate (for nucleophilic displacement), or bromide (for coupling) without requiring protection of the piperidine NH, which is already masked as the hydrochloride salt [2]. In the synthesis of the CH24H inhibitor series, the 2-hydroxymethyl group served as a key synthetic handle for introducing diverse substituents via Mitsunobu reaction or alkylation, enabling rapid SAR exploration [3].

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry Efficiency

Commercial Supply Consistency: 3,2-Regioisomer Available at 95–98% Purity Across Multiple Vendors vs. Single-Source or Custom-Only Analogs

The target compound (CAS 1853217-76-1) is stocked by at least five independent suppliers—Apollo Scientific (OR321239, 95% purity), Chemenu (CM610534, 95%+), Leyan (1591724, 98%), CymitQuimica (3D-DZC21776, ≥95%), and Fujifilm Wako (via Apollo Scientific)—providing multi-source redundancy . In contrast, the 5,2-regioisomer (CAS 2256060-23-6) is available from only one or two vendors, and the 6,2-regioisomer is listed as a custom synthesis product with longer lead times . The HPLC-verified purity of 95–98% for the 3,2-isomer meets the threshold required for use in GLP-grade intermediate synthesis without additional purification .

Chemical Procurement Supply Chain Reliability Quality Assurance

Structural Preorganization for CNS Multiparameter Optimization: 3-Piperidinyl Pyridine Scaffold Demonstrates Favorable CNS MPO Score

The 3-piperidinyl pyridine scaffold has been validated in a CNS drug discovery context. Kajita et al. (2022) reported that compound 17, built on this scaffold, achieved both blood-brain barrier penetration and a 26% reduction of 24-hydroxycholesterol (24HC) levels in mouse brain following oral administration at 30 mg/kg [1]. While the target compound itself is a synthetic intermediate rather than the final drug, the scaffold's CNS drug-likeness properties—including a CNS MPO score predicted to be >4.5 (desirable range: 4–6) based on its low molecular weight (192.26 free base), modest topological polar surface area (~45 Ų), and two hydrogen bond donors—are fundamentally determined by the 3,2-substitution pattern [2]. The 4,2- and 5,2-regioisomers, while sharing similar calculated physicochemical properties, have not been demonstrated to support CNS-active lead series in the peer-reviewed literature, representing unvalidated chemical space for this application [3].

CNS Drug Discovery Blood-Brain Barrier Penetration Multiparameter Optimization

Piperidine NH as Orthogonal Reactive Handle: Dihydrochloride Salt Enables Sequential Deprotection-Free Amidation Strategies

The dihydrochloride salt of (3-(piperidin-4-yl)pyridin-2-yl)methanol provides the piperidine NH in its protonated form, which can be selectively liberated in situ using a mild base (e.g., DIPEA or N-methylmorpholine) without affecting the hydroxymethyl group [1]. This enables sequential functionalization: first, the piperidine NH can be acylated or sulfonylated under basic conditions; second, the hydroxymethyl group can be oxidized or alkylated. This orthogonal reactivity is not available in the N-substituted analog (1-(pyridin-2-yl)piperidin-4-yl)methanol (CAS 199117-79-8), where the piperidine nitrogen is already arylated, eliminating a key diversification point . The dual-handle nature of the target compound allows generation of two diversity vectors from a single intermediate, effectively doubling the accessible chemical space in library synthesis [2].

Parallel Synthesis Protecting Group Strategy Amide Bond Formation

Procurement-Driven Application Scenarios for (3-(Piperidin-4-yl)pyridin-2-yl)methanol Dihydrochloride in Drug Discovery and Chemical Biology


CNS Drug Discovery: Building Block for Cholesterol 24-Hydroxylase (CH24H/CYP46A1) Inhibitor Lead Optimization

Research teams pursuing novel CH24H inhibitors for neurodegenerative disease (Alzheimer's, Huntington's) should prioritize this specific 3,2-regioisomer. The Kajita et al. (2022) J. Med. Chem. paper demonstrated that 3,4-disubstituted pyridine derivatives built from a 3-piperidinyl pyridine core achieve nanomolar CH24H inhibition (IC50 = 8.5 nM for compound 17) with in vivo brain exposure and pharmacodynamic activity (26% 24HC reduction in mouse brain at 30 mg/kg p.o.) [1]. Alternative regioisomers (5,2- or 6,2-) lack this validation and would require de novo SAR exploration, adding 6–12 months to a lead optimization timeline [2].

Parallel Library Synthesis: Dual-Handle Intermediate for Efficient Hit-to-Lead Chemistry

Medicinal chemistry CROs and internal drug discovery groups conducting parallel library synthesis will benefit from the compound's two orthogonal reactive handles: the piperidine NH (released in situ from the dihydrochloride salt) for amide bond formation and the primary hydroxymethyl group for oxidation, alkylation, or Mitsunobu chemistry [3]. This enables two sequential diversification steps from a single intermediate, reducing the number of synthetic operations by approximately 40% compared to sequential protection-deprotection strategies required for single-handle scaffolds [4]. The dihydrochloride salt form ensures consistent stoichiometry in automated liquid handlers, as the compound is non-hygroscopic when stored under recommended conditions .

Wnt Pathway Inhibitor Development: Pyridyl Piperidine Scaffold for Oncology and Inflammatory Disease Programs

The Merck Patent GmbH patent family (WO2015144290A1, US9926319B2) extensively claims substituted pyridyl piperidine compounds as Wnt pathway inhibitors for the treatment of hyperproliferative diseases including cancer [5]. The 3-piperidin-4-yl pyridine scaffold serves as the core template (Formula I) from which diverse analogs are generated by variation of R², R³, and R⁴ substituents [5]. The target compound provides the unsubstituted core intermediate, enabling research groups to independently explore novel substitution patterns without infringing on specific composition-of-matter claims, while benefiting from the established synthetic routes and analytical characterization data available in the patent literature [6].

Chemical Biology Tool Compound Synthesis: Bioconjugation via Hydroxymethyl Derivatization

For chemical biology applications requiring target engagement probes (e.g., photoaffinity labeling, PROTAC linker attachment), the primary hydroxymethyl group of the target compound offers a direct conjugation handle for biotin, fluorophores, or E3 ligase ligands [7]. Unlike the secondary alcohol in piperidin-4-yl(pyridin-2-yl)methanol, the primary alcohol undergoes esterification with activated carboxylic acids in >85% yield under standard carbodiimide conditions without requiring DMAP catalysis [7]. The dihydrochloride salt's aqueous solubility additionally facilitates bioconjugation in phosphate-buffered saline (PBS), avoiding DMSO-induced protein denaturation that can occur when using free base analogs .

Quote Request

Request a Quote for (3-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.